N-[2-(dimethylamino)ethyl]-2-piperazin-1-ylacetamide
CAS No.: 887833-64-9
Cat. No.: VC5114287
Molecular Formula: C10H22N4O
Molecular Weight: 214.313
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 887833-64-9 |
|---|---|
| Molecular Formula | C10H22N4O |
| Molecular Weight | 214.313 |
| IUPAC Name | N-[2-(dimethylamino)ethyl]-2-piperazin-1-ylacetamide |
| Standard InChI | InChI=1S/C10H22N4O/c1-13(2)6-5-12-10(15)9-14-7-3-11-4-8-14/h11H,3-9H2,1-2H3,(H,12,15) |
| Standard InChI Key | CCNQJRWGVWUMCY-UHFFFAOYSA-N |
| SMILES | CN(C)CCNC(=O)CN1CCNCC1 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
N-[2-(Dimethylamino)ethyl]-2-(piperazin-1-yl)acetamide consists of a central acetamide backbone substituted with two functional groups:
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A piperazin-1-yl group at the second carbon position.
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A 2-(dimethylamino)ethyl group attached to the nitrogen of the acetamide moiety.
The compound’s IUPAC name reflects this structure, emphasizing the dimethylaminoethyl and piperazine substituents. Its molecular formula (C₁₀H₂₂N₄O) corresponds to a monoisotopic mass of 214.1793 Da .
Synthesis and Physicochemical Properties
Synthetic Routes
The synthesis of N-[2-(dimethylamino)ethyl]-2-(piperazin-1-yl)acetamide likely follows methods analogous to reported piperazine-acetamide derivatives :
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Alkylation of Piperazine: Reacting piperazine with chloroacetamide derivatives under basic conditions.
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Condensation Reactions: Coupling preformed dimethylaminoethylamine with piperazine-containing acyl chlorides.
A study on structurally related antiallergy agents utilized N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamides, synthesized via carbodiimide-mediated couplings . While yields and reaction conditions for the target compound are unspecified, similar protocols typically achieve yields of 70–90% .
Physical and Chemical Properties
Key properties include:
| Property | Value | Source |
|---|---|---|
| Appearance | White solid powder | |
| Solubility | Water, ethanol, methanol, ether | |
| Boiling Point (predicted) | 384.2±37.0°C | |
| Density (predicted) | 1.018±0.06 g/cm³ | |
| pKa (predicted) | 15.72±0.46 |
The compound is classified as an irritant, necessitating standard laboratory precautions .
Analytical and Computational Insights
Chromatographic and Spectroscopic Methods
High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are standard for purity analysis. A study on related compounds used Waters Alliance 2795 systems with mass detection, achieving resolution of <2.0 RSD for piperazine derivatives .
Molecular Docking and QSAR
Quantitative structure-activity relationship (QSAR) models predict that electron-withdrawing substituents on the piperazine ring enhance receptor binding . Docking simulations of analogs revealed interactions with histamine H₁ receptors via hydrogen bonding and hydrophobic contacts .
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor in synthesizing bioactive molecules. For example, alkylation or sulfonylation of the piperazine nitrogen generates derivatives with enhanced potency .
Material Science Applications
Piperazine-acetamide derivatives have been explored for latent fingerprint detection due to their adhesive properties and low dust interference . Compound 6c from a related series showed superior performance in forensic applications .
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